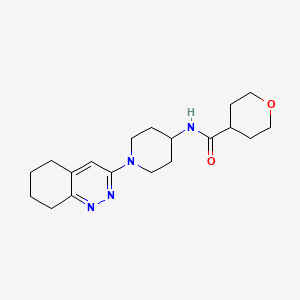
1-Cyclobutyl-3-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclobutyl-3-ethynylbenzene is a cyclic hydrocarbon composed of a four-membered ring with a phenyl and an ethynyl group attached to it. It has a CAS Number of 1602816-47-6 and a molecular weight of 156.23 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Cyclobutyl-3-ethynylbenzene is represented by the InChI Code: 1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 . This indicates that the molecule consists of 12 carbon atoms and 12 hydrogen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 1-Cyclobutyl-3-ethynylbenzene are not available, alkylbenzenes are known to undergo oxidation at the benzylic position when heated with aqueous potassium permanganate (KMnO4) under acidic conditions . This reaction is facilitated by the fact that free radicals are stabilized at the benzylic position .Physical And Chemical Properties Analysis
1-Cyclobutyl-3-ethynylbenzene is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Cyclobutyl-3-ethynylbenzene: is a valuable intermediate in organic synthesis. Its unique structure, featuring both a cyclobutyl ring and an ethynyl group, allows it to participate in various chemical reactions, including cycloadditions and cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, which are essential in the development of new pharmaceuticals and materials .
Pharmaceutical Research
In pharmaceutical research, 1-Cyclobutyl-3-ethynylbenzene can be used as a building block for synthesizing novel drug candidates. Its structural features enable the creation of compounds with potential biological activity. Researchers can modify its structure to explore new therapeutic agents for treating various diseases, including cancer and infectious diseases .
Material Science
The compound’s unique chemical properties make it useful in material science. 1-Cyclobutyl-3-ethynylbenzene can be incorporated into polymers and other materials to enhance their mechanical and thermal properties. This application is particularly relevant in developing advanced materials for electronics, aerospace, and automotive industries .
Catalysis
1-Cyclobutyl-3-ethynylbenzene: can serve as a ligand in catalytic systems. Its ability to coordinate with metal centers makes it useful in homogeneous catalysis, where it can facilitate various chemical transformations. This application is crucial in industrial processes, including the production of fine chemicals and pharmaceuticals .
Photochemistry
The ethynyl group in 1-Cyclobutyl-3-ethynylbenzene makes it an interesting candidate for photochemical studies. It can participate in light-induced reactions, which are important in developing new photoreactive materials and studying reaction mechanisms. This application has implications in fields such as solar energy conversion and photodynamic therapy.
These applications highlight the versatility and importance of 1-Cyclobutyl-3-ethynylbenzene in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Sigma-Aldrich BLDPharm De Gruyter Sigma-Aldrich : BLDPharm : De Gruyter
Safety and Hazards
The safety information for 1-Cyclobutyl-3-ethynylbenzene includes several hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: Combustible liquid, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-cyclobutyl-3-ethynylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-5-3-8-12(9-10)11-6-4-7-11/h1,3,5,8-9,11H,4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJGIPSLSFIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)
![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)
![2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2817285.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)


![2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2817289.png)
![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2817293.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)
